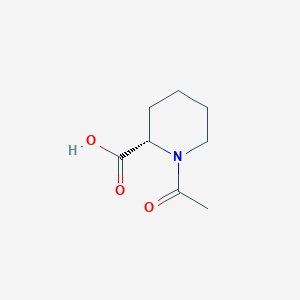

(2S)-1-acetylpiperidine-2-carboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H13NO3 |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

(2S)-1-acetylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |

InChI-Schlüssel |

JACZWLDAHFCGCC-ZETCQYMHSA-N |

SMILES |

CC(=O)N1CCCCC1C(=O)O |

Isomerische SMILES |

CC(=O)N1CCCC[C@H]1C(=O)O |

Kanonische SMILES |

CC(=O)N1CCCCC1C(=O)O |

Synonyme |

2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Stereocontrol for 2s 1 Acetylpiperidine 2 Carboxylic Acid

Chiral Synthesis of (2S)-1-Acetylpiperidine-2-carboxylic Acid

The synthesis of enantiomerically pure this compound is primarily achieved through two main strategies: direct asymmetric synthesis starting from achiral precursors or chiral pool materials, or the resolution of a racemic mixture of its intermediates.

Asymmetric Synthetic Routes to the 2S-Stereoisomer

Asymmetric synthesis of the target compound typically involves the preparation of its precursor, (S)-2-piperidinecarboxylic acid ((S)-pipecolic acid), followed by a straightforward N-acetylation step. Numerous stereoselective routes to (S)-pipecolic acid have been developed, often leveraging chiral auxiliaries or starting from the chiral pool.

One prominent method utilizes a chiral glycine equivalent for diastereoselective alkylation. For instance, a synthetic strategy employs Oppolzer's sultam as a chiral auxiliary. tandfonline.comtandfonline.com The sultam derivative of an N-protected glycinate is alkylated with a suitable 1,4-dihalo-butane, such as 1,4-dibromobutane, to construct the piperidine (B6355638) backbone with high diastereoselectivity. tandfonline.comtandfonline.com Subsequent hydrolysis and deprotection steps yield the desired (S)-pipecolic acid, which can then be acetylated.

Another common approach begins with readily available chiral starting materials, such as proteinogenic α-amino acids or carbohydrates. thieme-connect.com These strategies involve functional group manipulations of the side chain followed by a key intramolecular cyclization reaction to form the piperidine ring. thieme-connect.com For example, D-Glucose has been used as a starting material to synthesize substituted hydroxypipecolic acids through a multi-step sequence featuring an intramolecular reductive cyclization of a keto-azide intermediate. nih.gov While this yields a substituted derivative, the core strategy of using a chiral precursor to build the piperidine ring is a cornerstone of asymmetric synthesis in this area.

The table below summarizes key aspects of a representative asymmetric synthesis for the precursor, (S)-pipecolic acid.

| Method | Chiral Source | Key Reaction | Typical Stereoselectivity | Reference |

| Chiral Auxiliary | Oppolzer's Sultam | Diastereoselective Alkylation | >98% de | tandfonline.comtandfonline.com |

| Chiral Pool | D-Glucose | Intramolecular Reductive Cyclization | High | nih.gov |

| Asymmetric Catalysis | Rh(R,R)Et-DuPHOS | Asymmetric Hydrogenation | High | google.com |

Once enantiomerically pure (S)-pipecolic acid is obtained, the final step is the selective N-acetylation. This is a standard transformation typically achieved by reacting the amino acid with acetyl chloride or acetic anhydride under basic conditions to yield this compound.

Enantioselective Resolution of Racemic 1-Acetylpiperidine-2-carboxylic Acid Intermediates

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. While specific studies on the resolution of 1-acetylpiperidine-2-carboxylic acid are not extensively documented, enzymatic methods applied to structurally similar compounds demonstrate the viability of this approach. Lipases and acylases are particularly effective for the enantioselective hydrolysis of racemic N-acyl amino acids and their esters. nih.govacs.orgmdpi.com

The general strategy involves the enzymatic hydrolysis of a racemic mixture of an N-acetyl amino acid or its ester derivative. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. For example, lipase-catalyzed kinetic resolution is widely used for preparing enantiopure compounds. nih.govmdpi.com Enzymes such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species have shown high enantioselectivity in the hydrolysis or acylation of various piperidine and other amino acid derivatives. mdpi.comresearchgate.net

A hypothetical resolution of racemic 1-acetylpiperidine-2-carboxylic acid methyl ester could proceed as follows:

The racemic ester is incubated with a lipase, such as Burkholderia cepacia lipase (Amano PS). mdpi.com

The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, this compound.

The unreacted R-enantiomer remains as the methyl ester.

The resulting mixture of the S-acid and the R-ester can then be separated based on their different chemical properties (e.g., via extraction).

The table below outlines common enzymes and their applications in resolving related chiral compounds, suggesting their potential for resolving racemic 1-acetylpiperidine-2-carboxylic acid or its esters.

| Enzyme | Substrate Type | Reaction Type | Selectivity | Reference |

| Lipase PS (Burkholderia cepacia) | Racemic Esters | Hydrolysis | High (E >200) | mdpi.com |

| Acylase I | N-Acyl Amino Acids | Hydrolysis | High | acs.org |

| Candida antarctica Lipase A (CAL-A) | Piperidine Hydroxy Esters | Acylation | Good (E = 75) | researchgate.net |

Derivatization Strategies from the this compound Scaffold

As a chiral building block, this compound serves as a starting point for the synthesis of more complex molecules. Its functional groups—the carboxylic acid and the N-acetylated piperidine ring—offer multiple sites for modification.

Functional Group Transformations and Analog Generation

The carboxylic acid moiety is the most common site for derivatization. Standard organic transformations can be applied to convert it into a variety of other functional groups, thereby generating a library of analogs. These transformations include:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents produces the corresponding esters.

Amide Formation: Coupling with amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields amides. This is a key step in the synthesis of several local anesthetics derived from (S)-pipecolic acid, such as mepivacaine and bupivacaine, where the precursor is coupled with 2,6-dimethylaniline. tandfonline.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, (S)-(1-acetylpiperidin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized.

Curtius or Hofmann Rearrangement: These reactions can convert the carboxylic acid derivative into an amine, providing access to 2-aminopiperidine scaffolds. A Curtius rearrangement, for example, allows for the conversion of a carboxylic acid into a corresponding amine. figshare.com

These functional group interconversions allow the this compound scaffold to be incorporated into larger molecules, acting as a constrained amino acid analog in peptidomimetics or as a chiral core for drug candidates.

Synthesis of Complex Polycyclic Systems Incorporating the Piperidine Moiety

The piperidine scaffold can be used to construct fused or bridged bicyclic and polycyclic systems. These structures are of significant interest in medicinal chemistry as they introduce conformational rigidity and three-dimensionality. uvic.ca

Strategies to form polycyclic systems often involve intramolecular reactions. A common approach is to introduce a second functional group onto the piperidine ring that can then react with the C-2 substituent (or a derivative thereof). For instance, an intramolecular cyclization can be designed to form a new ring fused to the piperidine core. The synthesis of bicyclic piperazine-2-carboxylic acids from L-proline, a related five-membered ring amino acid, provides a template for such strategies. crossref.org

An example of a synthetic pathway could involve:

Modification of the this compound scaffold to introduce a reactive side chain at another position on the ring (e.g., C-4 or C-5).

An intramolecular reaction, such as a Dieckmann condensation or a ring-closing metathesis (RCM), between the C-2 substituent and the newly introduced side chain to form a bicyclic product. researchgate.net

Intramolecular reductive amination or Michael additions are also powerful methods for constructing fused heterocyclic systems from suitably functionalized piperidine precursors. nih.gov These advanced synthetic strategies leverage the stereochemistry of the starting material to control the stereochemical outcome of the final polycyclic product.

Biocatalytic Approaches to Chiral Piperidine 2 Carboxylic Acid Derivatives, with Relevance to 2s 1 Acetylpiperidine 2 Carboxylic Acid

Enzyme-Catalyzed Kinetic Resolution of Related Acetylpiperidine Dicarboxylates

Kinetic resolution is a widely used method for separating racemic mixtures, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. nih.govnih.gov Lipases, a class of hydrolases, are particularly effective for these resolutions due to their broad substrate scope, stability in organic solvents, and high enantioselectivity. nih.govillinois.edu The kinetic resolution of racemic compounds like (±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate via selective hydrolysis or acylation serves as a key strategy for producing chiral piperidine (B6355638) intermediates. semanticscholar.orgresearchgate.net

Candida antarctica lipase (B570770) B (CALB) is one of the most robust and widely utilized enzymes for asymmetric synthesis in both academic and industrial settings. semanticscholar.org It is often used in an immobilized form, such as Novozym 435, which enhances its stability and allows for easy recovery and reuse. rsc.orgthieme-connect.com The efficiency and selectivity of CALB-catalyzed resolutions are highly dependent on reaction parameters, and optimization is crucial for achieving high enantiomeric excess (ee) and yields.

Key parameters that are typically optimized include:

Solvent: The choice of organic solvent significantly impacts enzyme activity and selectivity. Non-polar solvents like hexane and toluene are often preferred for CALB, while polar solvents such as acetonitrile can be less suitable. scispace.com

Acyl Donor: In acylation reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, or trifluoroethyl isobutyrate) can influence reaction rates and enantioselectivity. nih.gov

Temperature: While reactions are often run at ambient temperatures, adjusting the temperature can modulate enzyme activity and stability. Optimal temperatures for immobilized CALB are often around 40-50°C. researchgate.netresearchgate.net

Water Content: In hydrolysis reactions, the amount of water is critical. For resolutions in organic media, controlling the water activity is essential as excess water can lead to unwanted side reactions, while insufficient water can halt the reaction. researchgate.net

Enzyme Immobilization: Immobilizing CALB on supports like magnetic halloysite nanotubes or acrylic resins can improve its catalytic efficiency and reusability for multiple reaction cycles. rsc.orgthieme-connect.com

A study on the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate found that the activity of immobilized CALB could be significantly increased through optimization of these conditions. researchgate.net Similarly, the resolution of other hydroxylated piperidine derivatives has been successfully achieved using immobilized CALB, demonstrating the versatility of this biocatalyst. thieme-connect.com

The effectiveness of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. A high E-value (typically >100) is indicative of an excellent separation. Kinetic parameters, based on the Michaelis-Menten model, can further elucidate the enzyme's efficiency.

In the context of piperidine derivative synthesis, studies have shown that immobilized CALB can be catalytically more efficient than the pure, free enzyme. For instance, in the synthesis of certain piperidine derivatives, the catalytic efficiency of immobilized CALB was found to be 23.8 mM s⁻¹ compared to 21.9 mM s⁻¹ for the pure form. rsc.org

The table below presents data from various lipase-catalyzed kinetic resolution studies on piperidine-related substrates, highlighting the achieved conversions, enantiomeric excess, and E-values.

| Substrate | Enzyme | Reaction Type | Conversion (%) | Product ee (%) | E-value | Reference |

|---|---|---|---|---|---|---|

| (±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Immobilized CALB | Hydrolysis | ~50 | >95 | High | researchgate.net |

| (±)-3-hydroxypiperidine derivative | Immobilized CALB (Novozym 435) | Esterification | 45 | 95 | High | thieme-connect.com |

| Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | CHIRAZYME L-2 C4 | Acylation | 27 | 98 | 140 | researchgate.net |

| (±)-N-Boc-2-hydroxymethylpiperidine acetate | Pig Liver Acetone Powder | Hydrolysis | 38 | 8 | Low | redalyc.org |

| (±)-N-Ts-2-hydroxymethylpiperidine acetate | Pig Liver Acetone Powder | Hydrolysis | 38 | 34 | Moderate | redalyc.org |

| Ivabradine alcohol precursor | Lipase PS (Amano) | Hydrolysis | 30 | 92 (96:4 e.r.) | Good | mdpi.com |

Note: "ee" stands for enantiomeric excess. E-values are often reported as ">100" or "High" when the resolution is very effective. Data is compiled from multiple sources for illustrative purposes.

While wild-type enzymes like CALB are highly effective, their performance can often be improved for non-natural substrates through protein engineering. nih.gov Strategies aim to enhance activity, stability, and enantioselectivity. semanticscholar.org

Common approaches include:

Rational Design: This method involves making specific changes to the enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. nih.gov Site-directed mutagenesis of residues in the active site or substrate-binding pocket can alter substrate specificity and improve performance. mdpi.com

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening them to identify mutants with improved properties. nih.gov

Lid Domain Engineering: Many lipases possess a flexible "lid" domain that covers the active site and is involved in interfacial activation. Modifying this lid region can significantly impact substrate access and hydrolytic activity, particularly for larger substrates. mdpi.comnih.gov

Surface Hydrophobicity Modulation: Altering the hydrophobicity of the enzyme's surface can improve its activity, for instance, by enhancing its interaction with hydrophobic substrates or organic solvents. semanticscholar.org

Research has demonstrated that engineering lipases can lead to significantly increased catalytic activity for specific reactions, such as the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. semanticscholar.org These tailor-made enzymes are crucial for developing efficient and scalable biocatalytic processes. nih.gov

Broader Applications of Biocatalysis in Chiral Piperidine Derivative Synthesis

Beyond lipase-catalyzed resolutions, a variety of other enzymatic approaches are employed to synthesize chiral piperidine derivatives. These methods provide alternative pathways to access diverse and complex molecular architectures. chemistryviews.orgnih.gov

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto substrate. They are used in cascade reactions to generate chiral amines, which can be precursors to substituted piperidines. ucd.ie

Hydroxylases: Enzymes like proline-4-hydroxylase and ectoine 5-hydroxylase can introduce hydroxyl groups into piperidine rings with high regio- and stereoselectivity. chemistryviews.org These hydroxylated intermediates can then be further functionalized. chemistryviews.org

Oxidoreductases: Carbonyl reductases can be used for the enantioselective reduction of keto groups to produce chiral alcohols, which are valuable intermediates in the synthesis of piperidine-containing pharmaceuticals. illinois.edu

Imine Reductases (IREDs): In combination with other enzymes like carboxylic acid reductases (CARs) and transaminases, IREDs can be used in one-pot cascade syntheses to produce mono- and disubstituted piperidines. whiterose.ac.uk

Aminopeptidases: These enzymes can be used for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid, a related heterocyclic compound. biosynth.com

This multi-enzyme approach allows for the construction of complex, three-dimensional piperidine frameworks from simple starting materials, streamlining the synthesis of medicinally important molecules. chemistryviews.org

Mechanisms of Enzymatic Hydrolysis and Acyl Transfer in Piperidine-Based Systems

The catalytic mechanism of lipases, like other serine hydrolases, relies on a conserved catalytic triad of amino acids in the active site, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu). semanticscholar.org

The general mechanism for acyl transfer (which includes hydrolysis as a special case with water as the nucleophile) proceeds via a two-step, "ping-pong" pathway:

Acylation Step: The serine residue, activated by the histidine and aspartate, acts as a nucleophile and attacks the carbonyl carbon of the ester or acyl donor. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (in hydrolysis) or the leaving group of the acyl donor. An acyl-enzyme intermediate is formed, where the acyl group is covalently bound to the active site serine. nih.govacs.org

Deacylation Step: A nucleophile (water for hydrolysis, or an alcohol for transesterification) enters the active site. Activated by the histidine, this nucleophile attacks the carbonyl carbon of the acyl-enzyme intermediate. This again forms a tetrahedral intermediate, which subsequently collapses to release the carboxylic acid or new ester product, regenerating the free enzyme for the next catalytic cycle. nih.govacs.org

In the context of resolving piperidine-based systems, the enzyme's active site must accommodate the piperidine ring. The stereoselectivity arises from the differential binding and orientation of the two enantiomers within the chiral environment of the active site. One enantiomer fits optimally, allowing the serine nucleophile to attack the target ester group efficiently, while the other enantiomer binds in a non-productive orientation, leading to a much slower or no reaction. mdpi.com This difference in reaction rates enables the separation of the enantiomers.

Computational Chemistry and Molecular Modeling for 2s 1 Acetylpiperidine 2 Carboxylic Acid and Its Interactions

Conformational Analysis and Stereochemical Predictions of (2S)-1-Acetylpiperidine-2-carboxylic Acid

The three-dimensional structure of this compound is crucial for its function and interactions. The piperidine (B6355638) ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. However, the presence of substituents—the acetyl group at the nitrogen (N1) and the carboxylic acid group at the chiral center (C2)—introduces conformational complexities.

The stereochemistry at the C2 position is fixed as (S), but the orientation of the carboxylic acid group relative to the piperidine ring can vary. Quantum mechanical calculations can predict the preferred dihedral angles and the energy barriers for rotation around key single bonds, providing a detailed picture of the molecule's conformational landscape.

| Parameter | Predicted Conformation/Property | Computational Method |

| Piperidine Ring | Predominantly Chair Conformation | Molecular Mechanics/DFT |

| Amide Bond | Existence of cis and trans isomers | Ab initio / DFT |

| Carboxylic Acid Group | Syn and anti conformations possible | Quantum Mechanics |

| Stereocenter | (S)-configuration | N/A (Defined) |

Molecular Docking and Protein-Ligand Interaction Studies Involving Piperidine Carboxylic Acid Ligands

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological targets of piperidine carboxylic acid derivatives and the specific interactions that govern their binding affinity.

Molecular docking simulations can be performed to place this compound into the active site of various enzymes or receptors. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy researchgate.netresearchgate.net. The resulting scores provide a prediction of the binding affinity, and the top-scoring poses suggest the most likely binding modes nih.gov. For piperidine-based ligands, docking studies have been crucial in identifying interactions with key residues in targets like HIV-1 protease and sigma receptors researchgate.netnih.gov.

Once a plausible binding pose is identified, the specific intermolecular interactions between the ligand and the protein can be analyzed in detail. For this compound, the following interactions are of primary importance:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with polar or charged amino acid residues such as arginine, lysine (B10760008), histidine, serine, and threonine researchgate.net. The acetyl carbonyl oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The piperidine ring provides a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine within the binding pocket researchgate.net. These interactions are crucial for stabilizing the ligand in a hydrophobic environment nih.gov.

Pi-Stacking: While the piperidine ring itself is not aromatic, interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan can occur. These are often categorized as cation-π interactions if the piperidine nitrogen is protonated, or other forms of dispersion and electrostatic interactions researchgate.net.

The table below summarizes the potential interactions for different functional groups of the molecule.

| Functional Group | Potential Interaction | Interacting Protein Residues (Examples) |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Acetyl Group (Carbonyl) | Hydrogen Bonding | Asn, Gln, Ser, Thr |

| Piperidine Ring | Hydrophobic Interactions, van der Waals | Leu, Val, Ile, Ala, Phe, Tyr |

| Piperidine Nitrogen | Cation-π (if protonated) | Phe, Tyr, Trp |

Molecular Dynamics Simulations to Explore Dynamic Binding Behavior and Stability

While molecular docking provides a static picture of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time mdpi.com. MD simulations are essential for assessing the stability of a predicted binding pose and understanding the flexibility of both the ligand and the protein upon binding nih.gov.

By simulating the protein-ligand complex in a solvent environment (typically water) for nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in its initial docked conformation researchgate.net. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess stability researchgate.netresearchgate.net. MD simulations can also reveal the role of water molecules in mediating protein-ligand interactions and provide insights into the conformational changes that may occur in the protein to accommodate the ligand uzh.ch.

Application of Quantum Mechanical (QM) Calculations in Ligand-Target Systems

For a more accurate description of the electronic effects governing protein-ligand interactions, quantum mechanical (QM) calculations can be employed ucl.ac.uk. Due to their high computational cost, QM methods are often used in a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) nih.gov. In a QM/MM simulation, the ligand and the immediate surrounding amino acid residues in the active site are treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field tum.de.

This approach allows for a precise calculation of interaction energies, including polarization effects and charge transfer, which are often poorly described by classical force fields nih.gov. QM calculations are particularly valuable for studying enzymatic reaction mechanisms where bond breaking and forming occur, or for accurately parameterizing the charges on a novel ligand like this compound for use in classical MD simulations nih.govbohrium.com.

Biological Research and Mechanistic Investigations of 2s 1 Acetylpiperidine 2 Carboxylic Acid Analogs As Probes and Scaffolds

Exploration of Enzyme Modulatory Activities by N-Acylpiperidine Carboxylic Acid Derivatives

N-acylation of piperidine (B6355638) and related cyclic amino acid scaffolds is a key strategy for developing enzyme inhibitors. The acyl group can engage in specific interactions within an enzyme's active site, while the carboxylic acid provides a crucial anchor point.

Research into related N-acetylpyrrolidine derivatives, which share a similar N-acyl cyclic amino acid structure, has demonstrated significant inhibitory potential against carbohydrate-hydrolyzing enzymes. nih.gov For instance, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine have been synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. nih.govresearchgate.net Both synthetic compounds showed notable inhibitory activity against α-glucosidase. researchgate.net This suggests that the N-acyl group, combined with the cyclic structure, is a viable pharmacophore for modulating enzyme activity.

Similarly, derivatives of piperazine-2-carboxylic acid, a close structural analog of piperidine-2-carboxylic acid, have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease treatment. nih.gov Studies showed that modifications to the carboxylic acid group and the nitrogen atoms of the piperazine (B1678402) ring resulted in compounds with inhibitory constants (Ki) in the low micromolar and even nanomolar range, demonstrating competitive inhibition of these enzymes. nih.gov These findings underscore the principle that the N-acylpiperidine carboxylic acid framework can be systematically modified to create potent and selective enzyme modulators.

| Compound | IC₅₀ (mM) |

|---|---|

| N-(benzyl)-2-acetylpyrrolidine | 0.52 ± 0.02 |

| N-(tosyl)-2-acetylpyrrolidine | 1.64 ± 0.08 |

Data from a study on N-acetylpyrrolidine derivatives as potential inhibitors of α-glucosidase, showing the concentration required for 50% inhibition (IC₅₀). researchgate.net

Receptor Binding Profiling of Piperidine-Based Ligands

The piperidine scaffold is prevalent in ligands designed for various receptors, particularly within the central nervous system. nih.gov Its conformational flexibility and the presence of a basic nitrogen atom allow it to interact effectively with receptor binding pockets.

Extensive research has identified the piperidine moiety as a key structural element for high-affinity binding to sigma receptors (σRs), which are implicated in a range of biological functions and disease states. nih.govnih.gov In one study, a screening of piperidine-based compounds led to the discovery of a potent sigma-1 receptor (S1R) agonist with a high affinity (Ki value of 3.2 nM). nih.gov Molecular modeling revealed that the protonated piperidine nitrogen atom forms critical salt bridge interactions with acidic residues, such as Glu172 and Asp126, in the receptor's binding site. nih.gov

The substitution pattern on the piperidine ring significantly influences both affinity and selectivity. nih.govresearchgate.net For example, comparing piperidine and piperazine derivatives showed that the piperidine moiety was a crucial element for achieving dual affinity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov The rigidity and substitution of the piperidine ring can dictate the ligand's orientation and interactions within the binding pocket, thereby determining its binding profile. researchgate.netresearchgate.net The N-acetyl group in (2S)-1-acetylpiperidine-2-carboxylic acid neutralizes the basicity of the piperidine nitrogen, which would fundamentally alter its receptor binding profile compared to non-acylated analogs that typically engage in ionic interactions.

| Compound | S1R Affinity (Ki, nM) | S2R Affinity (Ki, nM) |

|---|---|---|

| Compound 1 (piperidine-based) | 3.2 | >1000 |

| Compound 5 (piperidine-based) | 3.64 | 153 |

| Compound 11 (piperidine-based) | 4.41 | 67.9 |

| Haloperidol (reference) | 2.5 | - |

Data showing the high affinity and selectivity of various piperidine-containing ligands for the Sigma-1 Receptor (S1R) over the Sigma-2 Receptor (S2R). nih.govnih.gov

Metabolic Fates and Biotransformations of Piperidine-2-Carboxylic Acid Structures in Biological Systems

The piperidine-2-carboxylic acid core, also known as pipecolic acid, is a naturally occurring amino acid derivative involved in mammalian metabolism. wikipedia.org It is a key intermediate in the degradation pathway of L-lysine. mimedb.orghmdb.cagenome.jp In this pathway, L-lysine is converted into intermediates that are eventually catabolized. Pipecolic acid is formed from lysine (B10760008) and is further metabolized in the brain and other tissues. mimedb.orghmdb.ca

The biotransformation of piperidine-2-carboxylic acid structures involves enzymatic reactions. One significant metabolite is 1-piperideine-2-carboxylic acid, which is formed through the action of enzymes like peroxisomal sarcosine (B1681465) oxidase. hmdb.ca The presence and concentration of pipecolic acid can be associated with certain metabolic disorders and neurological conditions. wikipedia.org

The introduction of an N-acetyl group, as in this compound, significantly alters the metabolic profile compared to the parent pipecolic acid. N-acetylation is a common metabolic reaction, but the acetyl group can also be removed by deacetylase enzymes. The stability of the N-acetyl bond will therefore influence the compound's persistence in biological systems and determine whether it acts as a stable entity or as a prodrug of pipecolic acid.

Prodrug Design Principles Utilizing Piperidine-2-Carboxylic Acid Moieties for Targeted Delivery and Bioavailability Enhancement

The physicochemical properties of the piperidine-2-carboxylic acid scaffold make it an excellent candidate for prodrug design. thieme-connect.comresearchgate.net Prodrug strategies are employed to overcome limitations of a parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. nih.govnih.govrsc.org

The carboxylic acid group is a common functional group in many drugs but is typically ionized at physiological pH, which can limit its ability to cross biological membranes. ebrary.net A primary prodrug strategy for carboxylic acids is esterification. nih.govebrary.net By converting the carboxylic acid of a piperidine-2-carboxylic acid moiety into an ester, the polarity is masked, increasing lipophilicity and enhancing passive diffusion across cell membranes. These ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active carboxylic acid-containing drug. ebrary.net

Furthermore, the piperidine scaffold itself can be used to modulate pharmacokinetic properties. thieme-connect.comresearchgate.net Introducing chiral piperidine scaffolds can enhance biological activity, improve selectivity, and reduce toxicity. thieme-connect.com The N-acetyl group in this compound serves a dual purpose in this context. It not only modifies the molecule's polarity and hydrogen bonding capacity but also removes the basic character of the piperidine nitrogen. This can prevent unwanted interactions or metabolic reactions that might occur at a basic nitrogen center, thereby stabilizing the molecule and potentially improving its bioavailability. Natural compounds like piperine, which contains a piperidine ring, are known to act as "bioenhancers" by inhibiting drug-metabolizing enzymes and improving the absorption of other drugs. researchgate.netresearchgate.netmdpi.com This highlights the broader utility of the piperidine motif in modulating drug disposition.

Future Perspectives and Advanced Research Avenues

Emerging Synthetic Methodologies for Enantiopure Piperidine (B6355638) Scaffolds

The stereochemistry of the piperidine ring is crucial for its biological activity, making the development of methods for producing enantiopure scaffolds a key area of interest. researchgate.net Future research will likely focus on refining and expanding upon several emerging strategies to afford compounds like (2S)-1-acetylpiperidine-2-carboxylic acid with high stereochemical purity and efficiency.

Key emerging methodologies include:

Asymmetric Hydrogenation : This is a widely studied method for obtaining enantioenriched 2-substituted piperidines. researchgate.net Advances in catalyst design, particularly using iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts, have achieved high levels of enantioselectivity (up to 99.3:0.7 er) for a range of α-heteroaryl piperidines. researchgate.net

Organometallic Enantiomeric Scaffolding : This strategy provides a general and efficient method to construct highly substituted piperidines. acs.orgnih.gov By using a high enantiopurity organometallic scaffold, such as a molybdenum-based complex, a variety of functionalized piperidines can be synthesized through highly regio- and stereospecific transformations. acs.orgnih.gov This approach allows for stereodivergent synthesis, yielding different isomers from a common precursor. acs.orgnih.gov

Biocatalysis and Chemoenzymatic Strategies : The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Biocatalytic desymmetrization has been successfully used on an industrial scale to produce enantiopure fluoropiperidines. acs.org Cascade syntheses using multiple enzymes in one pot, such as carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED), are also emerging as powerful tools for creating substituted piperidines and pyrrolidines. whiterose.ac.uk

Kinetic Resolution : This technique effectively separates racemic mixtures of piperidine derivatives. Asymmetric deprotonation using a chiral ligand like sparteine allows for the highly selective kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, providing access to enantioenriched 2,4-disubstituted piperidines. whiterose.ac.uk

C(sp³)–H Activation : Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Recent studies have demonstrated the use of a C(sp³)–H activation strategy for the fully enantioselective synthesis of complex pyrrolidine-2-carboxylic acid analogs, a methodology that holds significant promise for the synthesis of piperidine derivatives as well. nih.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic reduction of pyridinium salts or related precursors. | High enantioselectivity, applicable to various substrates. | researchgate.net |

| Organometallic Scaffolding | Use of chiral metal complexes to guide stereoselective transformations. | Stereodivergent potential, access to complex substitution patterns. | acs.orgnih.gov |

| Biocatalysis | Enzyme-mediated reactions (e.g., desymmetrization, kinetic resolution). | High selectivity, environmentally friendly conditions, scalable. | acs.orgwhiterose.ac.uk |

| Kinetic Resolution | Asymmetric deprotonation to separate enantiomers from a racemic mixture. | Effective for specific substrates, provides access to functionalizable fragments. | whiterose.ac.uk |

| C(sp³)–H Activation | Direct functionalization of C-H bonds using a directing group. | Increases synthetic efficiency, allows for novel functionalization. | nih.gov |

Advanced Computational Approaches in Structure-Based Design and Virtual Screening

Computational methods are indispensable tools for accelerating the drug discovery process. researchgate.net For piperidine-2-carboxylic acid derivatives, these approaches are crucial for designing potent and selective modulators of biological targets, predicting their properties, and understanding their mechanisms of action at a molecular level.

Future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of compounds with their biological activity. researchgate.net For piperidine derivatives, 3D and 2D autocorrelation descriptors have been used to build robust models for predicting inhibitory activity against targets like the kinase Akt1. nih.gov These models are validated internally and externally to ensure their predictive power. nih.gov Fragment-based QSAR can also be employed to design novel inhibitors, as demonstrated in the computational identification of piperidine derivatives as potential HDM2 inhibitors. researchgate.net

Molecular Docking and Dynamics Simulations : These structure-based methods predict how a ligand binds to the active site of a target protein. semanticscholar.org Docking studies, enriched with molecular dynamics simulations, can reveal crucial amino acid residues that interact with piperidine-based compounds, providing insights for structure-based optimization. nih.gov This has been applied to identify novel inhibitors for targets like cathepsin K and sigma 1 receptor (S1R). nih.govresearchgate.net

Pharmacophore Modeling : This ligand-based approach identifies the essential 3D arrangement of functional groups required for biological activity. Historically, pharmacophore models for targets like the S1R suggested two hydrophobic pockets linked by a basic core, guiding the design of potent ligands. nih.gov

Virtual Screening : This computational technique involves screening large chemical databases to identify compounds that are likely to bind to a drug target. researchgate.net It significantly reduces the time, cost, and labor associated with experimental screening. researchgate.net

| Technique | Application | Example | Reference |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity based on chemical structure. | Developing models to predict Akt1 inhibitory activity of furan-pyrazole piperidine derivatives. | nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein. | Identifying binding poses of piperidine derivatives in the active site of cathepsin K. | researchgate.net |

| Molecular Dynamics | Simulating the movement of atoms and molecules to study complex stability. | Analyzing the stability and interactions of a potent S1R agonist within the receptor binding site. | nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Developing models for S1R ligands based on known active compounds. | nih.gov |

Novel Biological Targets and Therapeutic Applications for Piperidine-2-Carboxylic Acid Derivatives

Piperidine derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities. ajchem-a.com Research on this compound and related structures is continuously uncovering novel biological targets and expanding their potential therapeutic applications.

Promising areas of investigation include:

Enzyme Inhibition : Piperidine-2-carboxylic acid derivatives are effective scaffolds for designing enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) : DPP-IV inhibitors are a major class of drugs for treating type 2 diabetes. nih.gov Modifications to the piperidine or related pyrrolidine scaffold have led to the discovery of extremely potent and selective DPP-IV inhibitors. nih.govbeilstein-journals.org

Calpain and Cathepsin B : Piperidine carboxamides have been developed as potent inhibitors of the cysteine protease calpain, with high selectivity over the related enzyme cathepsin B. nih.gov These compounds show potential as anticonvulsants. nih.gov

Cathepsin K : As a key enzyme in bone resorption, cathepsin K is a target for osteoporosis treatment. Novel piperidine-3-carboxamide derivatives have shown potent inhibition of cathepsin K and anti-bone resorption effects in preclinical models. researchgate.net

Antimycobacterial Agents : There is a pressing need for new drugs to treat tuberculosis, especially multidrug-resistant strains. Derivatives of quinoxaline-2-carboxylic acid incorporating a piperidine moiety have demonstrated significant antimycobacterial activity, acting as DNA-damaging agents. mdpi.com

Neurodegenerative Diseases :

Alzheimer's Disease : Piperazine-2-carboxylic acid derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, showing potent and selective inhibition of butyrylcholinesterase (BChE). nih.gov

Ionotropic Glutamate Receptors (iGluRs) : Analogs of pyrrolidine-2-carboxylic acid serve as competitive antagonists for iGluRs, particularly NMDA receptors. nih.gov This suggests that piperidine-based analogs could also be valuable tools for studying the central nervous system and treating neurological disorders. nih.gov

| Biological Target | Therapeutic Application | Compound Class Example | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | 2-cyanopyrrolidide derivatives | nih.gov |

| Calpain | Epilepsy (Anticonvulsant) | Piperidine carboxamides | nih.gov |

| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives | researchgate.net |

| Bacterial DNA/Metabolic Pathways | Tuberculosis | Quinoxaline-2-carboxylic acid derivatives | mdpi.com |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Piperazine-2-carboxylic acid derivatives | nih.gov |

| NMDA Receptors | Neurological Disorders | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing efficiency, reducing costs, and enabling the exploration of vast chemical spaces. nih.govmdpi.commdpi.com The application of these technologies to research on this compound and its derivatives holds immense potential.

Key applications of AI/ML include:

De Novo Drug Design : Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules with desired properties. nih.govmdpi.com These models learn from large datasets of chemical structures and can generate new piperidine derivatives optimized for activity against a specific target. mdpi.com

Prediction of Molecular Properties (ADMET) : AI/ML models can effectively predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.

Virtual Screening and Hit Identification : AI-powered virtual screening can rapidly analyze massive compound libraries to prioritize candidates for experimental testing. nih.gov ML models can predict drug-target interactions with high accuracy, accelerating the identification of new hits. mdpi.com

Lead Optimization : AI can guide the optimization of hit compounds by suggesting structural modifications to improve potency, selectivity, and ADMET properties. nih.gov This data-driven approach can be more efficient than traditional medicinal chemistry intuition.

Synthesis Planning : ML tools are being developed to predict chemical reactions and design synthetic routes for complex molecules, which could streamline the synthesis of novel piperidine derivatives. mdpi.com

The integration of these advanced computational and technological approaches promises to accelerate the journey of this compound and its analogs from chemical curiosities to clinically valuable therapeutic agents.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for obtaining (2S)-1-acetylpiperidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution methods can achieve high enantiomeric excess. Pharmacopeial standards recommend coupling chiral HPLC with mass spectrometry (MS) to verify stereochemical integrity during synthesis . For intermediates, X-ray crystallography is critical to confirm absolute configuration, as demonstrated in structurally related piperidine-carboxylic acid derivatives .

Q. How should researchers characterize the purity of this compound to meet pharmacopeial standards?

- Methodological Answer: Combine orthogonal techniques:

- HPLC with UV/Vis detection (95% purity threshold, as per industry standards) .

- 1H/13C NMR to detect residual solvents or diastereomeric impurities .

- Elemental analysis to validate empirical formula (C8H13NO3) .

- Reference NIST spectral libraries for cross-verification of IR and MS data .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer: Store in airtight containers under inert gas (N2/Ar) at controlled room temperature (20–25°C) to avoid hygroscopic degradation or racemization. Pharmacopeial guidelines emphasize avoiding exposure to strong acids/bases and UV light, which can cleave the acetyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR chemical shifts for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Use:

- DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., DMSO, water) to simulate shifts .

- Variable-temperature NMR to assess rotational barriers of the acetyl group .

- Cross-reference with crystallographic data to validate dominant conformers .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions under physiological conditions?

- Methodological Answer: The acetyl group’s electrophilicity is modulated by the piperidine ring’s steric and electronic environment. Conduct:

- Kinetic isotope effect (KIE) studies to probe rate-limiting steps.

- Molecular docking simulations to assess interactions with biological nucleophiles (e.g., serine hydrolases) .

- pH-dependent stability assays (pH 2–10) to map hydrolysis pathways .

Q. How can researchers design experiments to evaluate the compound’s potential as a chiral building block in peptidomimetic drug candidates?

- Methodological Answer:

- Solid-phase peptide synthesis (SPPS) to incorporate the compound into model peptides. Monitor coupling efficiency via LC-MS .

- Circular dichroism (CD) to assess conformational impact on secondary structures.

- In vitro enzymatic stability assays using trypsin/chymotrypsin to benchmark resistance to proteolysis .

Data Analysis and Contradiction Management

Q. What statistical frameworks are recommended for reconciling conflicting bioactivity data across studies?

- Methodological Answer: Apply:

- Meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous assays .

- Bland-Altman plots to quantify inter-lab variability in IC50 measurements .

- Multivariate regression to isolate confounding factors (e.g., solvent polarity, cell line differences) .

Q. How should researchers address discrepancies in reported LogP values for this compound?

- Methodological Answer: Validate experimental LogP via:

- Shake-flask method with octanol/water partitioning, using HPLC for quantification .

- Chromatographic hydrophobicity index (CHI) via reversed-phase HPLC .

- Compare with in silico predictions (e.g., XLogP3, ACD/Labs) and flag outliers for re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.